Cas no 14795-49-4 (Benzeneacetamide,4-chloro-a-[2-(dimethylamino)ethyl]-a-(1-methylethyl)-)

Benzeneacetamide,4-chloro-a-[2-(dimethylamino)ethyl]-a-(1-methylethyl)- structure
14795-49-4 structure
Product Name:Benzeneacetamide,4-chloro-a-[2-(dimethylamino)ethyl]-a-(1-methylethyl)-
CAS No:14795-49-4
MF:C15H23ClN2O
MW:282.808923006058
CID:212019
PubChem ID:26910
Update Time:2025-04-19

Benzeneacetamide,4-chloro-a-[2-(dimethylamino)ethyl]-a-(1-methylethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetamide,4-chloro-a-[2-(dimethylamino)ethyl]-a-(1-methylethyl)-
    • 2-(4-chlorophenyl)-2-[2-(dimethylamino)ethyl]-3-methylbutanamide
    • BRN 2129655
    • 2-(4-Chlorophenyl)-2-[2-(dimethylamino)ethyl]-3-methylbutanimidic acid
    • BUTYRAMIDE, 2-(p-CHLOROPHENYL)-4-(DIMETHYLAMINO)-2-ISOPROPYL-
    • DTXSID70933255
    • 2-(p-Chlorophenyl)-4-(dimethylamino)-2-isopropylbutyramide
    • 14795-49-4
    • Inchi: 1S/C15H23ClN2O/c1-11(2)15(14(17)19,9-10-18(3)4)12-5-7-13(16)8-6-12/h5-8,11H,9-10H2,1-4H3,(H2,17,19)
    • InChI Key: DQANHXZCJZDGBT-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(C(N)=O)(CCN(C)C)C(C)C

Computed Properties

  • Exact Mass: 282.15009
  • Monoisotopic Mass: 282.1498911g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 299
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 46.3Ų

Experimental Properties

  • PSA: 46.33

Benzeneacetamide,4-chloro-a-[2-(dimethylamino)ethyl]-a-(1-methylethyl)- Related Literature

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